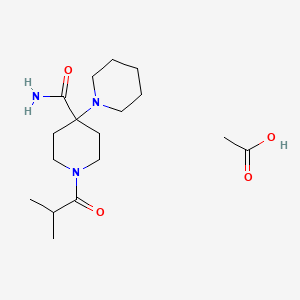
N~1~-(2-chlorophenyl)-N~2~,N~2~-dimethylglycinamide hydrochloride
Descripción general
Descripción
N-1-(2-chlorophenyl)-N2,N2-dimethylglycinamide hydrochloride, commonly known as Clenbuterol, is a beta-2 adrenergic agonist that is widely used in scientific research. It has been shown to have a variety of biochemical and physiological effects, making it a valuable tool in many fields of study.
Mecanismo De Acción
Clenbuterol acts as a selective beta-2 adrenergic agonist, binding to and activating beta-2 adrenergic receptors in various tissues. This leads to an increase in cyclic AMP (cAMP) levels, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. The net effect of this activation is an increase in cellular metabolism, energy expenditure, and thermogenesis.
Biochemical and Physiological Effects:
Clenbuterol has been shown to have a variety of biochemical and physiological effects, including:
1. Increased metabolic rate and energy expenditure
2. Increased lipolysis and fat oxidation
3. Increased muscle mass and protein synthesis
4. Increased cardiac output and oxygen consumption
5. Increased bronchodilation and respiratory function
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clenbuterol has several advantages as a research tool, including its selectivity for beta-2 adrenergic receptors, its ability to stimulate various tissues and organs, and its well-established safety profile. However, it also has some limitations, including its relatively short half-life, its potential for inducing tachycardia and other cardiovascular effects, and its potential for inducing desensitization and downregulation of beta-adrenergic receptors.
Direcciones Futuras
There are several areas of research that could benefit from further investigation into the effects of Clenbuterol, including:
1. The role of beta-adrenergic signaling in the development and progression of metabolic disorders such as obesity and type 2 diabetes.
2. The potential use of Clenbuterol as a therapeutic agent for the treatment of respiratory diseases such as asthma and COPD.
3. The effects of Clenbuterol on skeletal muscle function and the potential for its use as a performance-enhancing drug.
4. The potential for Clenbuterol to induce epigenetic changes and alter gene expression in various tissues and organs.
Conclusion:
In conclusion, Clenbuterol is a valuable research tool that has been extensively studied for its effects on various tissues and organs. While it has some limitations, it has the potential to contribute to our understanding of the mechanisms underlying metabolic disorders, respiratory diseases, and skeletal muscle function. Further research in these areas could lead to the development of new therapeutic strategies and performance-enhancing drugs.
Aplicaciones Científicas De Investigación
Clenbuterol has been extensively studied in the fields of pharmacology, physiology, and biochemistry. It has been used to study the effects of beta-adrenergic stimulation on various tissues and organs, including skeletal muscle, heart, and lung tissue. It has also been used to investigate the mechanisms underlying the development of obesity and metabolic disorders.
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O.ClH/c1-13(2)7-10(14)12-9-6-4-3-5-8(9)11;/h3-6H,7H2,1-2H3,(H,12,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZHCCZSYINEOOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(=O)NC1=CC=CC=C1Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-2-(dimethylamino)acetamide;hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![8-(4-acetylbenzyl)-2-pyridin-2-yl-1,3,8-triazaspiro[4.5]dec-1-en-4-one](/img/structure/B4138903.png)
![N-[1-(4-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-(4-fluorobenzyl)-N'-phenylurea](/img/structure/B4138907.png)
![methyl 2-({[4-(3-bromo-5-ethoxy-4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinyl]carbonyl}amino)benzoate](/img/structure/B4138913.png)
![2-({3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzyl}amino)ethanol hydrochloride](/img/structure/B4138921.png)

![2-[3-(1,3-benzodioxol-5-ylmethyl)-1-(3-chlorophenyl)-2,5-dioxo-4-imidazolidinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B4138935.png)

![11-methyl-10,11,12,13-tetrahydro[1]benzothieno[3,2-e]bistetrazolo[1,5-a:1',5'-c]pyrimidine](/img/structure/B4138958.png)
![2-{[(3,4-dimethoxyphenyl)acetyl]amino}-N-(4-methoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4138961.png)
![N-[(1-allyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(5-chloro-2-methoxybenzyl)ethanamine](/img/structure/B4138975.png)
![2-(1-adamantyl)-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4138976.png)
![2-[3-hydroxy-3-(2-methylphenyl)pyrrolidin-1-yl]-N-(2-methoxybenzyl)acetamide](/img/structure/B4138979.png)